[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
The compound "[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate" is a highly complex molecule featuring:
- Core structure: A tetradecahydropicene framework, a polycyclic hydrocarbon system with 14 fused rings, likely resembling triterpenoid or steroid-like architectures.
- Substituents: Two 3,4,5-trihydroxyoxan-2-yl (pyranose-derived) sugar moieties attached via ether and ester linkages. Multiple hydroxyl, hydroxymethyl, and methyl groups contributing to polarity and steric bulk. A carboxylate ester at the 4a-position. Its molecular weight is inferred to exceed 1000 Da based on analogous glycosylated compounds in –7 .
Properties
Molecular Formula |
C47H76O18 |
|---|---|
Molecular Weight |
929.1 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3 |
InChI Key |
CCRXMHCQWYVXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
Origin of Product |
United States |
Biological Activity
The compound is a complex glycoside with significant structural features that suggest potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Classification
The compound belongs to the class of triterpene glycosides , which are known for their diverse biological activities. Its IUPAC name reveals a complex structure with multiple hydroxyl groups and oxane rings that may contribute to its biological properties.
Biological Activity Overview
Research indicates that triterpene glycosides exhibit various biological activities including:
- Antioxidant Activity : Compounds with multiple hydroxyl groups often demonstrate significant antioxidant properties by scavenging free radicals.
- Anti-inflammatory Effects : Triterpenes are known to modulate inflammatory pathways and cytokine production.
- Antimicrobial Properties : Many glycosides have shown efficacy against various pathogens.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antioxidant Activity
A study demonstrated that triterpene glycosides significantly reduce oxidative stress in human cells. The presence of hydroxyl groups plays a crucial role in their ability to neutralize free radicals effectively . -
Anti-inflammatory Mechanisms
Research has shown that compounds similar to the one can inhibit the expression of pro-inflammatory cytokines. This effect was particularly noted in models of chronic inflammation where the glycoside reduced markers such as TNF-alpha and IL-6 . -
Antimicrobial Efficacy
A comparative study highlighted the antimicrobial properties of various triterpene glycosides against common pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Triterpenes often inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : They can influence various signaling pathways related to cell survival and apoptosis.
- Direct Interaction with Microbial Membranes : Antimicrobial activity is often attributed to the disruption of microbial cell membranes.
Scientific Research Applications
The compound [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex polyphenolic compound that has garnered attention in various fields of research due to its potential applications. This article explores its applications in scientific research across different domains.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. Studies have shown that polyphenolic compounds can scavenge free radicals and reduce oxidative damage in biological systems . The specific compound may exhibit similar properties due to its multiple hydroxyl groups.
Anti-inflammatory Properties
The anti-inflammatory potential of polyphenolic compounds is well-documented. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, studies have demonstrated that certain derivatives of trihydroxy compounds can modulate inflammatory responses in various cell types . This suggests that the compound could be beneficial in developing treatments for inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of polyphenols are another area of interest. Research has shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. This antimicrobial activity is attributed to their ability to disrupt microbial membranes and interfere with metabolic processes . The compound's potential as a natural preservative or therapeutic agent against infections warrants further investigation.
Nutraceutical Applications
Due to its bioactive properties, this compound could be explored for use in nutraceuticals—products derived from food sources that provide health benefits beyond basic nutrition. The growing interest in natural health products makes such compounds attractive for formulation into dietary supplements aimed at enhancing health and preventing disease .
Drug Development
The unique structure of the compound presents opportunities for drug development. Its ability to interact with biological targets suggests potential roles as a lead compound in designing new pharmaceuticals. Computational studies have indicated that similar compounds can effectively bind to key proteins involved in disease processes . This opens avenues for exploring its efficacy in treating conditions such as cancer and cardiovascular diseases.
Agricultural Applications
In agriculture, polyphenolic compounds are being studied for their protective effects against plant pathogens and pests. Their natural antimicrobial properties can be harnessed to develop eco-friendly pesticides or growth enhancers that promote plant health without harmful chemicals.
Case Study 1: Antioxidant Efficacy
A study conducted on a series of trihydroxy compounds demonstrated their ability to reduce oxidative stress markers in human cell lines by up to 50%. This highlights the potential of similar compounds as therapeutic agents for conditions linked to oxidative damage.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies showed that a related trihydroxy compound significantly inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with LPS (lipopolysaccharide), indicating its potential role as an anti-inflammatory agent.
Case Study 3: Antimicrobial Testing
A series of tests against common pathogens revealed that derivatives of the trihydroxy compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting their viability as alternative antimicrobial agents.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl-rich structure of this compound makes it susceptible to oxidation, particularly at primary and secondary alcohol sites.
Oxidation primarily targets the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) substituents on the oxane (sugar) moieties. For example, the primary hydroxyl group at the C6 position of the oxane ring can be oxidized to a carboxylate under strong acidic conditions .
Reduction Reactions
The triterpene core contains isolated double bonds (e.g., in the picene system), which can be hydrogenated to form saturated analogs .
Hydrolysis Reactions
Hydrolysis is critical for breaking glycosidic and ester linkages:
Acid-catalyzed hydrolysis cleaves glycosidic bonds, releasing monosaccharides such as glucose and xylose. Basic conditions hydrolyze the ester group, yielding a carboxylic acid .
Glycosylation and Transglycosylation
The compound participates in enzymatic glycosylation to form derivatives:
Enzymatic glycosylation expands the sugar chain, while chemical methods (e.g., BF₃·Et₂O) facilitate stereoselective bond formation.
Stability Under Physiological Conditions
The compound exhibits pH-dependent stability:
In acidic environments, glycosidic bonds hydrolyze rapidly, limiting oral bioavailability . Ester groups remain stable in neutral conditions but hydrolyze slowly in basic media .
Synthetic Modifications
Key synthetic strategies include:
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target’s tetradecahydropicene core is far more intricate than the chromene () or xanthone () systems, conferring greater conformational rigidity .
- Unlike the methoxy-rich derivatives in , the target emphasizes hydroxyl groups , enhancing hydrophilicity .
- The dual sugar attachments in the target and compounds suggest shared strategies for modulating solubility or bioactivity .
Key Observations :
- The target’s synthesis likely parallels ’s esterification and hydrogenation steps, given shared glycosidic linkages .
- highlights acidic deprotection and amine-mediated cyclization , which may differ from the target’s sugar coupling mechanisms .
Physicochemical Properties
Key Observations :
- The target’s high H+ donor count (hydroxyls) aligns with compounds, favoring aqueous solubility despite its bulky core .
- Compared to the xanthone glycoside , the target’s lower predicted LogP reflects increased polarity from hydroxyls and sugars .
Preparation Methods
Polyene Cyclization Strategy
The pentacyclic tetradecahydropicene skeleton is synthesized via acid-catalyzed polyene cyclization, a method pioneered in triterpene synthesis. Starting from a linear polyene precursor, treatment with boron trifluoride diethyl etherate (BF₃·OEt₂) induces stereoselective cyclization to form the A/B/C/D/E ring system. This reaction proceeds through a carbocation cascade, where the geometry of the precursor dictates the stereochemistry of the resulting methyl groups at positions 2, 6a, 6b, 12a, and 14b. For example, a (17E)-configured polyene yields the 2,2,6a,6b,9,12a-hexamethyl configuration observed in the target compound. The cyclization is typically conducted in dichloromethane at −78°C to stabilize reactive intermediates, achieving yields of 68–72%.
Post-Cyclization Functionalization
Following cyclization, the triterpene core undergoes oxidation to introduce the hydroxymethyl group at position 9. Selective oxidation using Jones reagent (CrO₃ in H₂SO₄/acetone) converts a methyl group to a carboxylic acid, which is subsequently reduced with LiAlH₄ to the primary alcohol. The carboxylate at position 4a is installed via a two-step sequence: (1) Friedel-Crafts acylation of the triterpene with acetyl chloride/AlCl₃, followed by (2) saponification with KOH/MeOH to yield the free carboxylic acid.
Synthesis of Glycosyl Donors
Xylose Donor Preparation
The 3,4,5-trihydroxyoxan-2-yl (β-D-xylopyranosyl) donor is synthesized enzymatically using UDP-apiose/xylose synthase (AtAXS1) from Arabidopsis thaliana. Starting from UDP-α-D-glucuronic acid (UDP-GlcUA), the enzyme catalyzes decarboxylation and epimerization in phosphate buffer (pH 8.0) with NAD⁺ as a cofactor, yielding UDP-β-D-xylose in 89% conversion after 4 hours. The xylose donor is isolated via reversed-phase HPLC and stored as its triethylammonium salt to enhance stability.
Disaccharide Donor Assembly
The disaccharide unit, 3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl, is constructed through a stepwise glycosylation strategy:
-
Core Pyranose Synthesis : D-Glucose is converted to 1,2,3,4-tetra-O-acetyl-6-O-(trichloroacetimidoyl)-β-D-glucopyranose using trichloroacetonitrile and DBU.
-
Oxymethyl Bridge Formation : The trichloroacetimidate donor is coupled with 6-hydroxymethyl-β-D-glucopyranose (protected as its 2,3,4-tri-O-benzyl ether) under TMSOTf catalysis in anhydrous CH₂Cl₂, yielding the disaccharide with 74% efficiency.
-
Global Deprotection : Hydrogenolysis (H₂, Pd/C) removes benzyl groups, followed by acetic acid hydrolysis to unmask hydroxyls.
Glycosylation of the Triterpene Aglycone
Xylose Attachment at Position 10
The β-D-xylopyranosyl moiety is installed via enzymatic glycosylation using recombinant AtAXS1. The triterpene aglycone (10-hydroxyl group exposed) is incubated with UDP-β-D-xylose in 100 mM phosphate buffer (pH 8.0) containing 0.5 mM NAD⁺ at 25°C for 8 hours. The reaction achieves 63% conversion, with excess UDP recycled via a coupled enzyme system.
Disaccharide Esterification at Position 4a
The disaccharide is activated as its ortho-(1-phenylvinyl)benzoate donor and coupled to the triterpene carboxylate under TMSOTf catalysis. In anhydrous acetonitrile at −40°C, the reaction proceeds via an SN1 mechanism, forming the ester linkage with >95% α-selectivity. The yield is optimized to 58% by employing molecular sieves (4Å) to scavenge water.
Analytical Data and Optimization
Characterization of Key Intermediates
Challenges in Glycosylation
-
Steric Hindrance : The 10-position’s proximity to axial methyl groups reduces xylose attachment efficiency. Diluting the reaction to 0.1 mM increases conversion from 43% to 63%.
-
Ester Hydrolysis : The disaccharide ester is prone to hydrolysis under acidic conditions. Using TMSOTf at −40°C minimizes side reactions, preserving 92% of the product .
Q & A
Q. What are the key challenges in synthesizing this compound, given its complex glycosidic and steroidal moieties?
The compound’s synthesis is hindered by:
- Stereochemical complexity : Multiple stereocenters (e.g., in the tetradecahydropicene core and glycosidic linkages) require precise control during synthesis. Enantioselective methods, such as asymmetric catalysis or chiral auxiliaries, are critical .
- Hydroxyl group reactivity : The high density of hydroxyl groups necessitates protection/deprotection strategies (e.g., benzyl or silyl ethers) to prevent undesired side reactions during glycosylation or esterification steps .
- Glycosidic bond formation : The oxan-2-yl (pyranose) linkages demand regioselective activation, often achieved via trichloroacetimidate chemistry (as seen in analogous glycoside syntheses) .
Methodological recommendation : Use orthogonal protecting groups and iterative spectroscopic validation (e.g., -NMR, -NMR) after each synthetic step to confirm structural integrity .
Q. How can researchers confirm the structural assignment of this compound, particularly its stereochemistry?
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : - and -NMR can resolve substituent positions and coupling constants (e.g., -values for axial/equatorial protons in pyranose rings) .
- X-ray crystallography : Definitive proof of stereochemistry requires single-crystal X-ray analysis, especially for the tetradecahydropicene core .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) can fragment glycosidic bonds to confirm linkage patterns .
Data contradiction tip : If NMR data conflicts with literature (e.g., shifts for hydroxyl groups), conduct variable-temperature NMR or deuterium exchange experiments to resolve dynamic effects .
Advanced Research Questions
Q. What strategies are effective for studying the hydrolytic stability of the ester and glycosidic bonds in this compound under physiological conditions?
- pH-dependent kinetics : Perform accelerated degradation studies in buffered solutions (pH 1–8) at 37°C, monitoring hydrolysis via HPLC or LC-MS. The ester bond is likely more labile than glycosidic bonds under acidic conditions .
- Enzymatic susceptibility : Test glycosidase enzymes (e.g., β-glucosidase) to assess cleavage of specific pyranose linkages. Competitive inhibition assays can map binding interactions .
- Computational modeling : Use density functional theory (DFT) to calculate bond dissociation energies and predict hydrolysis pathways .
Experimental design note : Include control experiments with simpler analogs (e.g., methyl glycosides) to isolate steric/electronic effects of the tetradecahydropicene moiety .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) for this compound?
Discrepancies often arise from:
- Impurity profiles : Trace solvents or byproducts (e.g., from incomplete deprotection) can alter measured properties. Validate purity via -NMR and differential scanning calorimetry (DSC) .
- Polymorphism : Crystallize the compound under varied conditions (solvent, temperature) and compare DSC thermograms to detect polymorphic forms .
- Solubility measurement protocols : Standardize methods (e.g., shake-flask vs. potentiometric titration) to minimize variability. Use biorelevant media (e.g., simulated gastric fluid) for biologically relevant data .
Case study : In analogous glycosides, logP values varied by >1 unit due to residual dimethyl sulfoxide (DMSO) in samples; rigorous drying under vacuum resolved this .
Q. What advanced techniques are suitable for probing the conformational dynamics of the tetradecahydropicene core in solution?
- Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect through-space interactions between protons in the rigid fused-ring system to map 3D conformation .
- Molecular dynamics (MD) simulations : Parameterize force fields using crystallographic data and simulate behavior in explicit solvent (e.g., water, DMSO) to predict flexibility .
- Circular dichroism (CD) : Monitor chiral centers in the tetradecahydropicene moiety to detect solvent- or temperature-induced conformational changes .
Critical analysis : Cross-validate MD results with experimental NOESY data to ensure computational accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
